molecular formula C13H25NO B13259526 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13259526
M. Wt: 211.34 g/mol
InChI Key: JQUDVRAZYAVUPF-UHFFFAOYSA-N
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Description

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol is a cyclohexane-based amine compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . This chemical reagent is designed for research applications in medicinal chemistry and preclinical drug development. Compounds featuring substituted cyclohexylamine structures, such as this one, are of significant interest in the design and synthesis of novel therapeutic agents. Recent scientific investigations have highlighted the critical role of substituents on cyclohexane rings in modulating the potency of drug candidates. For instance, research on cyclohexane-substituted CCR6 antagonists demonstrated that specific methyl substituents can lead to a dramatic, several-hundred-fold increase in potency by favoring the bioactive conformation of the molecule . This underscores the value of exploring structurally refined cyclohexane derivatives in the pursuit of new and more effective medicines. The broader context of anticancer medicine development emphasizes the arduous and highly technical journey from molecular discovery to clinical trials, where quality-controlled compounds are essential . This product is supplied with detailed chemical identifiers and is intended for laboratory research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

2-(cyclohexylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H25NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h11-15H,1-10H2

InChI Key

JQUDVRAZYAVUPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2CCCCC2O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis Approach

Based on recent literature, the synthesis generally proceeds through the following stages:

  • Formation of the cyclohexane core : Starting with commercially available cyclohexanone derivatives, such as piperidin-4-one or cyclohexanone, functionalization is achieved via conjugate addition or alkylation reactions. For example, conjugate addition of phenyl nucleophiles to α,β-unsaturated ketones followed by chain extension via Wittig reactions introduces the C2 substituent, which is crucial for subsequent modifications (Scheme 1, reference).

  • Introduction of the amino group : The amino functionality is incorporated through nucleophilic substitution or reductive amination. For instance, mesylation of hydroxyl groups followed by nucleophilic displacement with amines (benzylamine or secondary amines) yields secondary amines with diastereomeric mixtures. Reductive amination of aldehydes derived from oxidation steps further extends the amino chain (Scheme 3, reference).

  • Hydroxyl group incorporation : Oxidation of primary or secondary alcohols using Dess-Martin periodinane (DMP) or similar oxidants introduces aldehyde functionalities, which are then reductively aminated to form the amino alcohols. This step is critical for achieving the hydroxyl functionality at the cyclohexane ring (reference).

  • Protection and deprotection steps : Protective groups such as carbobenzyloxy (Cbz) or tosyl groups are employed to control reactivity during synthesis. These groups are later removed under hydrogenolysis or acidic conditions to yield the free amino alcohol.

Specific Reactions and Conditions

Step Reaction Type Reagents / Conditions Purpose
Conjugate addition Nucleophilic addition Phenyl nucleophile, α,β-unsaturated ketones Chain extension at the α-position
Wittig reaction Carbon-carbon bond formation Phosphonium ylide, appropriate aldehyde or ketone Introduction of the C2 chain
Mesylation Alcohol activation Methanesulfonyl chloride, pyridine Conversion of hydroxyl to mesylate for substitution
Nucleophilic substitution Amine introduction Benzylamine or secondary amines, heat Formation of secondary amines
Oxidation Alcohol to aldehyde Dess-Martin periodinane Functional group transformation for further modification
Reductive amination Amino alcohol formation Primary or secondary amines, NaBH(OAc)3 Final amino alcohol synthesis

Stereoselective Control

The stereochemistry of the amino alcohol is controlled via chiral auxiliaries or chiral catalysts during the reduction and addition steps. Mixtures of diastereomers are often obtained, which are separated through chromatography or crystallization, emphasizing the importance of stereoselective methodologies in the synthesis process.

Data Tables and Research Outcomes

Method Catalyst / Reagents Yield Stereoselectivity Remarks
Conjugate addition + Wittig Phenyl nucleophile, Ph3P=CHCO2Et 60-87% Mixture of diastereomers Chain extension at α-position
Oxidation + Reductive amination Dess-Martin periodinane, NaBH(OAc)3 70-85% Diastereomeric mixtures Final amino alcohol formation
Transition-metal catalysis Rhodium complexes, phosphine ligands Up to 99% High regio- and stereoselectivity Environmentally friendly, scalable

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its use as an intermediate in drug synthesis, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table compares the molecular features of 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol with structurally related cyclohexanol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-[(Cyclohexylmethyl)amino]ethan-1-ol Ethanol backbone with cyclohexylmethylamino group C₉H₁₉NO 157.26 Life science research; precursor for synthesis
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol Aminomethyl group at position 2 C₇H₁₅NO 129.20 Lab-scale organocatalysis
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol Dimethylamino group at position 2 C₈H₁₇NO 143.23 Enantioselective desymmetrization catalysts
4-{[2-(Ethylamino)-5-(pyridin-2-yl)pyrimidin-4-yl]amino}cyclohexan-1-ol Pyrimidine and pyridine moieties attached to cyclohexanol C₁₇H₂₄N₆O 328.42 AXL tyrosine kinase inhibition (IC₅₀: 4.86 µM)
2-((R)-1-Phenylethylamino)cyclohexanol Phenylethylamino substituent C₁₄H₂₁NO 219.32 Chiral resolution studies

Key Observations :

  • Heterocyclic Modifications : Compounds with pyrimidine or pyridine rings (e.g., Entry 4) exhibit enhanced pharmacological activity due to π-π stacking and hydrogen-bonding interactions with biological targets .
Physicochemical Properties
Property 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol 2-((R)-1-Phenylethylamino)cyclohexanol
Solubility Likely low (hydrophobic cyclohexyl group) Moderate (polar dimethylamino group) Low (aromatic phenyl group)
Boiling Point Estimated >250°C ~200–220°C ~280–300°C
Hazard Profile Limited data; likely irritant Irritant (skin/eyes) Toxic if ingested

Notes:

  • The cyclohexylmethyl group increases hydrophobicity, reducing aqueous solubility compared to dimethylamino derivatives .
  • Aromatic substituents (e.g., phenylethyl) elevate boiling points due to stronger van der Waals interactions .
Pharmacological and Catalytic Activity
  • AXL Kinase Inhibition: Pyrimidine-containing analogs (e.g., Entry 4 in Table 1) show IC₅₀ values of 4.86 µM, suggesting superior inhibitory activity compared to non-heterocyclic derivatives .
  • Catalytic Efficiency: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol achieves >90% enantiomeric excess in desymmetrization reactions, outperforming bulkier analogs due to reduced steric hindrance .

Biological Activity

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol, also known as cyclohexylmethylamine derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol is C13H25NC_{13}H_{25}N, with a molecular weight of approximately 211.34 g/mol. The compound features a cyclohexyl group and an amino alcohol structure, which may contribute to its biological activity.

Receptor Affinity

Research indicates that compounds with similar structures exhibit varying affinities for sigma receptors, particularly σ1 and σ2. The σ1 receptor is implicated in several neurological disorders, including depression and Alzheimer's disease. Studies have shown that cyclohexane derivatives can interact with these receptors, influencing neurotransmitter release and ion channel regulation .

Antiproliferative Activity

In vitro studies have demonstrated that certain cyclohexane derivatives possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol have shown significant growth inhibition in prostate cancer cell lines such as DU145 . The mechanism appears to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Study 1: Sigma Receptor Interaction

A study evaluated the binding affinity of various cyclohexane derivatives to the σ1 receptor using autoradiography techniques. Results indicated that compounds with cyclohexyl groups exhibited high affinity for the σ1 receptor, suggesting potential therapeutic applications in treating neurological disorders .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of cyclohexyl derivatives on human prostate cancer cells. The study reported that specific derivatives led to a significant reduction in cell viability, indicating their potential as anticancer agents. The authors noted that the presence of the cyclohexyl group was crucial for enhancing biological activity .

The biological activity of 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol may be attributed to several mechanisms:

  • Sigma Receptor Modulation : By binding to σ1 receptors, the compound may influence intracellular calcium levels, affecting neurotransmitter release and neuronal excitability.
  • Cell Cycle Regulation : The compound's ability to inhibit cell proliferation suggests it may interfere with key regulatory pathways involved in the cell cycle, promoting apoptosis in cancer cells.

Research Findings Summary Table

StudyBiological ActivityKey Findings
AntiproliferativeSignificant inhibition of DU145 prostate cancer cells; mechanism involves apoptosis induction.
Sigma Receptor BindingHigh affinity for σ1 receptor; potential implications for neurological disorder treatments.
Structural AnalysisUnique structural features enhance biological activity; potential applications in drug design.

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